6-Chloro-3-(2 inverted exclamation mark ,4 inverted exclamation mark -dichlorophenyl)-4-methylcoumarin

Description

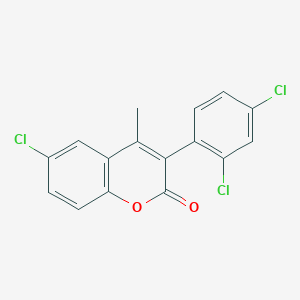

6-Chloro-3-(2',4'-dichlorophenyl)-4-methylcoumarin is a halogenated coumarin derivative characterized by a chloro substituent at position 6 of the coumarin core, a 2',4'-dichlorophenyl group at position 3, and a methyl group at position 2. Coumarins are benzo-α-pyrone derivatives synthesized via classical methods such as Pechmann condensation, which involves phenols and carboxylic acid derivatives . This compound’s structural complexity arises from its multiple halogen substituents, which are known to influence electronic properties, solubility, and bioactivity.

Properties

IUPAC Name |

6-chloro-3-(2,4-dichlorophenyl)-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl3O2/c1-8-12-6-9(17)3-5-14(12)21-16(20)15(8)11-4-2-10(18)7-13(11)19/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVILYDFZOLDJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(2,4-dichlorophenyl)-4-methylcoumarin typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-methylcoumarin in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the condensation reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 6-Chloro-3-(2,4-dichlorophenyl)-4-methylcoumarin may involve similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. This can include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(2,4-dichlorophenyl)-4-methylcoumarin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrocoumarin derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or hydroxylated derivatives.

Reduction: Formation of dihydrocoumarin derivatives.

Substitution: Formation of substituted coumarin derivatives with various functional groups.

Scientific Research Applications

6-Chloro-3-(2,4-dichlorophenyl)-4-methylcoumarin has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials, dyes, and as a fluorescent probe in analytical chemistry.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2,4-dichlorophenyl)-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features and Properties

*Calculated based on formula C₁₆H₁₀Cl₃O₂.

Key Observations :

- Halogen Position : Bromine substitution at position 6 (as in ) or 8 (as in ) increases molecular weight and may alter steric effects compared to chlorine at position 5. These changes could influence solubility and target binding.

- Bioactivity: The 2',4'-dichlorophenyl group in the target compound may enhance lipophilicity and membrane penetration, similar to dichlorophenyl-containing antifungals. However, explicit data on its interactions (e.g., with FtsZ) are lacking, unlike 7-diethylamino-4-methylcoumarin, which forms hydrogen bonds with EcFtsZ residues (N207, F210) .

- Synthesis : The target compound likely requires multi-step halogenation and coupling reactions, whereas simpler derivatives like 4-methylcoumarins are synthesized via one-step Pechmann reactions .

Physicochemical and Structural Insights

- Crystallography: X-ray studies on 6-chloro-4-(4-methylphenoxymethyl)coumarin reveal that chloro and methyl substituents induce bond angle deviations (e.g., C6–C5–C4 = 117.91°) and stabilize intermolecular hydrogen bonds (C–H⋯O/Cl) .

- Solubility : The dichlorophenyl and methyl groups likely reduce aqueous solubility compared to hydroxylated coumarins (e.g., daphnetin), which form stronger hydrogen bonds with water .

Biological Activity

6-Chloro-3-(2,4-dichlorophenyl)-4-methylcoumarin is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory properties, and its potential as a therapeutic agent.

Chemical Structure and Properties

The compound features a coumarin core with a chlorine atom and a dichlorophenyl group, which significantly influence its biological activity. The presence of these substituents can enhance the compound's interaction with biological targets.

Antimicrobial Activity

Coumarins have been extensively studied for their antimicrobial properties. Research indicates that 6-Chloro-3-(2,4-dichlorophenyl)-4-methylcoumarin exhibits significant activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of coumarin derivatives has garnered attention in recent years. Preliminary studies suggest that 6-Chloro-3-(2,4-dichlorophenyl)-4-methylcoumarin may inhibit the proliferation of cancer cells. For instance, in breast cancer cell lines, this compound demonstrated significant cytotoxic effects, leading to cell cycle arrest and apoptosis . The mechanism of action appears to involve the modulation of key signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Properties

Inflammation is a critical factor in various diseases, and compounds that can modulate inflammatory responses are of great interest. Studies have reported that 6-Chloro-3-(2,4-dichlorophenyl)-4-methylcoumarin exhibits anti-inflammatory effects in animal models. For example, it has been shown to reduce carrageenan-induced paw edema in rats, indicating its potential as an anti-inflammatory agent .

The biological activity of 6-Chloro-3-(2,4-dichlorophenyl)-4-methylcoumarin is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and microbial metabolism.

- Receptor Interaction : Molecular docking studies suggest that it binds effectively to receptors such as CYP51, which plays a role in various metabolic processes .

Case Studies

- Antimicrobial Efficacy : In a study evaluating various coumarin derivatives, 6-Chloro-3-(2,4-dichlorophenyl)-4-methylcoumarin exhibited superior antibacterial activity against E. coli and S. aureus, with IC50 values demonstrating its potency compared to traditional antibiotics .

- Cancer Cell Studies : Research on breast cancer models indicated that treatment with this coumarin derivative led to a significant decrease in cell viability (up to 70% at certain concentrations), suggesting its potential as a lead compound for developing new anticancer therapies .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.